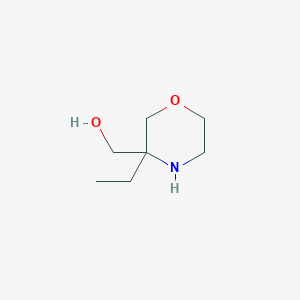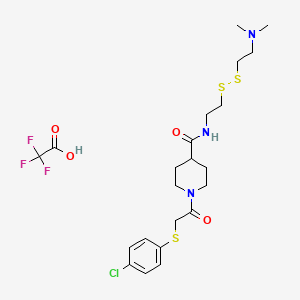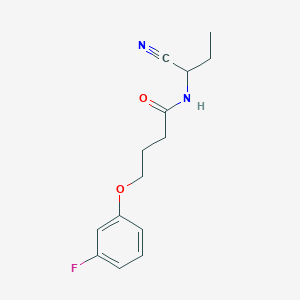
(3-Etilmorfolin-3-il)metanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Ethylmorpholin-3-yl)methanol is a versatile chemical compound with the molecular formula C7H15NO2. It is a derivative of morpholine, a six-membered heterocyclic compound containing both oxygen and nitrogen atoms.
Aplicaciones Científicas De Investigación
(3-Ethylmorpholin-3-yl)methanol is utilized in a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: (3-Ethylmorpholin-3-yl)methanol is used in the production of specialty chemicals and materials.
Mecanismo De Acción
Target of Action
(3-Ethylmorpholin-3-yl)methanol is a morpholine derivative. Morpholine derivatives are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . .
Mode of Action
Many morpholine derivatives are known to interact with multiple receptors, which could potentially influence a variety of biological processes .
Biochemical Pathways
Methanol, a related compound, is known to be metabolized in the liver and small quantities are also removed by renal and pulmonary elimination .
Pharmacokinetics
Methanol, a related compound, is known to be metabolized and eliminated via the liver .
Result of Action
Many morpholine derivatives are known to exhibit a wide range of biological activities .
Action Environment
The fate and transport of methanol, a related compound, in the environment have been studied .
Direcciones Futuras
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Ethylmorpholin-3-yl)methanol typically involves the reaction of 3-ethylmorpholine with formaldehyde. The process can be carried out under mild conditions, often using a catalyst to facilitate the reaction. One common method involves the use of a base such as sodium hydroxide to promote the reaction between 3-ethylmorpholine and formaldehyde, resulting in the formation of (3-Ethylmorpholin-3-yl)methanol .
Industrial Production Methods
Industrial production of (3-Ethylmorpholin-3-yl)methanol follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts to ensure high yield and purity. The reaction conditions are optimized to maximize efficiency and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
(3-Ethylmorpholin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of (3-Ethylmorpholin-3-yl)methanol can yield aldehydes or ketones, while reduction can produce various alcohols .
Comparación Con Compuestos Similares
Similar Compounds
Morpholine: A parent compound of (3-Ethylmorpholin-3-yl)methanol, widely used in chemical synthesis and pharmaceuticals.
N-Methylmorpholine: Another derivative of morpholine, used as a solvent and catalyst in organic synthesis.
4-Methylmorpholine: Similar to (3-Ethylmorpholin-3-yl)methanol, used in various industrial applications.
Uniqueness
(3-Ethylmorpholin-3-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in certain synthetic and research applications where other morpholine derivatives may not be as effective .
Propiedades
IUPAC Name |
(3-ethylmorpholin-3-yl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-2-7(5-9)6-10-4-3-8-7/h8-9H,2-6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBBDVTUHPWLVFA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(COCCN1)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![7-Iodo-5-methyl-pyrrolo[2,3-b]pyrazine](/img/structure/B2385116.png)
![2-[(2-Cyclopropylphenyl)methyl]piperidine;hydrochloride](/img/structure/B2385117.png)


![5-((3,4-dihydroisoquinolin-2(1H)-yl)(4-nitrophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2385126.png)



![5-{[4-(furan-2-carbonyl)piperazin-1-yl]sulfonyl}-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2385131.png)
![1-(2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-phenylethan-1-one](/img/structure/B2385132.png)


![1-[1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carbonyl]piperidine-4-carboxylic acid](/img/structure/B2385136.png)

